N-(4-{[(5-bromofuran-2-yl)carbonyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide
Description
N-(4-{[(5-bromofuran-2-yl)carbonyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and benzofuran moieties in its structure suggests it may exhibit unique chemical and biological properties.
Properties
IUPAC Name |
N-[4-[(5-bromofuran-2-carbonyl)amino]-2-methylphenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O4/c1-12-10-14(23-20(25)17-8-9-19(22)28-17)6-7-15(12)24-21(26)18-11-13-4-2-3-5-16(13)27-18/h2-11H,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIESLJGSHOWKOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)Br)NC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(5-bromofuran-2-yl)carbonyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 5-bromofuran-2-carboxylic acid: This can be achieved through bromination of furan-2-carboxylic acid using bromine in the presence of a catalyst.
Coupling with 2-methyl-4-aminobenzoic acid: The 5-bromofuran-2-carboxylic acid is then coupled with 2-methyl-4-aminobenzoic acid using a coupling agent such as 1,1’-carbonyldiimidazole (CDI) or 2-methyl-6-nitrobenzoic anhydride (MNBA) in the presence of a base like 4-dimethylaminopyridine (DMAP) in dichloromethane.
Formation of the benzofuran ring: The intermediate product is then subjected to cyclization to form the benzofuran ring, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(5-bromofuran-2-yl)carbonyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and benzofuran rings can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation products: Oxidized derivatives of the furan and benzofuran rings.
Reduction products: Reduced derivatives of the compound.
Substitution products: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new drugs, particularly those targeting microbial infections or cancer.
Biological Studies: The compound can be used to study the biological activities of benzofuran derivatives, including their antimicrobial, antifungal, and anticancer properties.
Material Science: Its unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-{[(5-bromofuran-2-yl)carbonyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets in cells. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have suggested that similar compounds can bind to proteins such as cyclooxygenase-2 (COX-2), indicating potential anti-inflammatory activity .
Comparison with Similar Compounds
Similar Compounds
N-(5-bromofuran-2-carbonyl)isonicotinohydrazide: This compound shares the 5-bromofuran-2-carbonyl moiety and has shown potential as a COX-2 inhibitor.
Benzofuran carbohydrazide: Another benzofuran derivative with notable antimicrobial activity.
Uniqueness
N-(4-{[(5-bromofuran-2-yl)carbonyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide is unique due to the combination of its benzofuran and furan moieties, which may confer distinct chemical and biological properties compared to other similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
